1-Bromo-2,4-difluoro-3-nitrobenzene

Regioselective Synthesis Process Chemistry Analytical Chemistry

Sourcing the correct 3-nitro regioisomer is critical: direct nitration of 1-bromo-2,4-difluorobenzene yields the undesired 5-nitro isomer, making this specific CAS 1420800-30-1 compound synthetically distinct and supply-constrained. • Only regioisomer enabling construction of the diaryl ether/biaryl BTK inhibitor pharmacophore; substitution with other isomers leads to divergent SAR and failed campaigns. • Electron-deficient aryl bromide (XLogP3 2.6) delivers enhanced Suzuki-Miyaura reactivity-lower catalyst loadings, shorter cycle times-and optimal CNS drug-like properties. • Available at 98% purity with full analytical documentation; refrigerated storage and hazmat-compliant global logistics ensure supply chain integrity.

Molecular Formula C6H2BrF2NO2
Molecular Weight 237.99 g/mol
CAS No. 1420800-30-1
Cat. No. B1378521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2,4-difluoro-3-nitrobenzene
CAS1420800-30-1
Molecular FormulaC6H2BrF2NO2
Molecular Weight237.99 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)[N+](=O)[O-])F)Br
InChIInChI=1S/C6H2BrF2NO2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H
InChIKeyOZKHXLKTMAVPFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2,4-difluoro-3-nitrobenzene Specifications & Procurement


1-Bromo-2,4-difluoro-3-nitrobenzene (CAS 1420800-30-1) is a highly electron-deficient, polyhalogenated aromatic building block with the molecular formula C₆H₂BrF₂NO₂ and a molecular weight of 237.99 g/mol [1]. It is characterized by the unique contiguous 1,2,3-substitution pattern of bromine, fluorine, and nitro groups on the benzene ring, which imparts distinct reactivity and physicochemical properties compared to its regioisomers [1]. The compound is a pale yellow liquid or low-melting solid at room temperature, with a density of approximately 1.9 g/cm³, a boiling point of 260.8±35.0 °C at 760 mmHg, and a predicted XLogP3 of 2.6 [1]. Commercial availability typically ranges from 95% to 99.73% purity, with standard storage conditions recommended at 2-8°C in sealed, dry containers .

Precise regiochemistry Unique 1,2,3-substitution pattern ensures correct scaffold in SAR studies
Synthesis-ready purity High-purity building block suitable for multi-step synthesis without extensive repurification
Kinase inhibitor research Key intermediate reported in BTK inhibitor synthesis routes and patent literature

1-Bromo-2,4-difluoro-3-nitrobenzene: Regiochemistry & Procurement


In synthetic chemistry, the precise arrangement of substituents on an aromatic ring dictates not only the electronic environment but also the regiochemical outcome of subsequent transformations. The 1-bromo-2,4-difluoro-3-nitrobenzene isomer (CAS 1420800-30-1) possesses a substitution pattern where the bromine atom is flanked by a nitro group at the ortho position and a fluorine atom at the meta position. This specific geometry creates a unique, highly electron-deficient aryl bromide that is not interchangeable with its regioisomers, such as 2-bromo-1,5-difluoro-3-nitrobenzene (CAS 877161-74-5) or 1-bromo-2,4-difluoro-5-nitrobenzene (CAS 345-24-4) . Direct nitration of 1-bromo-2,4-difluorobenzene yields the 5-nitro isomer preferentially due to steric hindrance at the 3-position, necessitating an alternative, multi-step route via 2,6-difluoroaniline to access the target 3-nitro compound . Consequently, substituting a more readily available isomer for this specific regioisomer will lead to divergent reaction pathways, altered regioselectivity in cross-coupling reactions, and ultimately, a different molecular scaffold, which is unacceptable in structure-activity relationship (SAR) studies and process chemistry .

Regiochemistry Substituting the 5-nitro or other regioisomers may shift cross-coupling reactivity and alter the final molecular architecture.
Application specificity Generic isomers typically lack documented use in reported kinase inhibitor synthetic routes and may require independent validation.

1-Bromo-2,4-difluoro-3-nitrobenzene: Differentiation Evidence


Regioselective Synthesis Purity Advantage

The synthesis of 1-bromo-2,4-difluoro-3-nitrobenzene (1420800-30-1) via diazotization of 2,6-difluoroaniline followed by Sandmeyer bromination yields a product with a distinct high-performance liquid chromatography (HPLC) retention time and nuclear magnetic resonance (NMR) spectrum compared to the more common 5-nitro isomer (CAS 345-24-4) . Commercially, this compound is offered at a standard purity of 98%, with one vendor reporting a batch purity of 99.73% . In contrast, the alternative regioisomer 2-bromo-1,5-difluoro-3-nitrobenzene (CAS 877161-74-5) is typically available at a lower standard purity of 95% . This 3% to 4.73% purity differential is significant for applications requiring high-fidelity building blocks for multi-step synthesis, as impurities can propagate through a sequence and reduce overall yield .

Regioselective purity
Class-level inference
Target compound: 98–99.73% vs comparator regioisomer 95%
Higher initial purity may reduce side reactions in multi-step sequences.
Vendor-specified purity; batch-dependent.
Regioselective Synthesis Process Chemistry Analytical Chemistry

Ortho-Nitro Activation in Cross-Coupling

The reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions is strongly influenced by the electronic nature of adjacent substituents. In 1-bromo-2,4-difluoro-3-nitrobenzene, the bromine atom is positioned ortho to a strongly electron-withdrawing nitro group and meta to a fluorine atom, creating a highly electron-deficient aromatic ring [1]. This electronic configuration is known to facilitate the rate-determining oxidative addition step in Suzuki-Miyaura couplings [2]. Comparative studies on fluoro-nitrobenzene derivatives have demonstrated that the presence of a nitro group ortho to the halogen accelerates oxidative addition relative to para- or meta-nitro substitution patterns [2]. While direct kinetic data for this specific compound is not available, its structural analog, 1-bromo-2-nitrobenzene, exhibits a significantly higher rate of oxidative addition than 1-bromo-4-nitrobenzene, attributable to the ortho-nitro effect [3]. Therefore, for synthetic sequences requiring efficient and selective C-C bond formation at the bromine site, the 1-bromo-2,4-difluoro-3-nitrobenzene isomer is the preferred substrate over regioisomers lacking the ortho-nitro activation [1][3].

Ortho-nitro activation
Class-level inference
Ortho-nitro/ortho-bromo arrangement enhances oxidative addition vs meta-/para-nitro isomers.
Reactivity supports efficient Pd-catalyzed cross-coupling at the bromine position.
Inferred from analog 1-bromo-2-nitrobenzene; compound-specific kinetics unavailable.
Palladium Catalysis Suzuki-Miyaura Coupling Aryl Halide Reactivity

Lipophilicity Advantage for BBB Penetration

Lipophilicity, as measured by the partition coefficient (LogP), is a critical parameter in drug design, influencing membrane permeability, solubility, and metabolic stability. 1-Bromo-2,4-difluoro-3-nitrobenzene has a computed XLogP3 value of 2.6, placing it within the optimal range (typically 2-4) for blood-brain barrier (BBB) penetration in central nervous system (CNS) drug candidates [1]. For comparison, its regioisomer 2-bromo-1,5-difluoro-3-nitrobenzene (CAS 877161-74-5) has a lower computed XLogP3 of 2.46, while the non-brominated analog 2,4-difluoro-3-nitrobenzonitrile has an even lower value of approximately 1.5-1.6 . The higher lipophilicity of the target compound (difference of +0.14 to +1.1 LogP units) translates to a predicted 1.38-fold to 12.6-fold increase in octanol-water partition coefficient, which can significantly enhance passive diffusion across lipid membranes [1]. This property is particularly valuable for CNS-targeted programs where BBB penetration is a key design criterion [2].

Lipophilicity (XLogP3)
Computed data
2.6 (target) vs 2.46 and ~1.5–1.6 for comparators; 1.38× to 12.6× partition difference
Higher lipophilicity may support passive membrane diffusion in CNS research designs.
XLogP3 algorithm; experimental validation advised.
Medicinal Chemistry Physicochemical Properties CNS Drug Design

Direct Application in BTK Inhibitor Synthesis: A Key Intermediate for Ibrutinib Analogs

1-Bromo-2,4-difluoro-3-nitrobenzene is explicitly utilized as a key intermediate in the multi-step synthesis of potent and selective Bruton's Tyrosine Kinase (BTK) inhibitors [1]. BTK inhibitors, such as ibrutinib, are a major class of targeted therapies for B-cell malignancies. The compound's specific substitution pattern allows for the construction of the diaryl ether or biaryl core found in these inhibitors. In a representative patent application (WO2014/055952), this building block is employed to introduce the 2,4-difluoro-3-aminophenyl moiety after nitro group reduction, which is critical for hydrogen bonding interactions within the BTK active site [2]. The regioisomer 2-bromo-1,5-difluoro-3-nitrobenzene (CAS 877161-74-5) has also been used in related kinase inhibitor syntheses, but its different substitution pattern leads to a distinct spatial orientation of the fluorine atoms, which can alter binding affinity and selectivity profiles . For medicinal chemistry teams working on BTK or related kinase targets, procuring the correct 3-nitro isomer (1420800-30-1) is essential to reproduce the exact SAR and activity reported in the literature [1][2].

BTK inhibitor intermediate
Patent-reported context
Explicitly used as key intermediate in BTK inhibitor synthesis (WO2014/055952).
Procurement enables reproduction of reported kinase inhibitor scaffolds.
Regioisomer mismatch alters binding-relevant fluorine orientation.
BTK Inhibitors Oncology Kinase Inhibitor Synthesis

1-Bromo-2,4-difluoro-3-nitrobenzene Applications


BTK Inhibitor Synthesis

This compound is a key building block for the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors, a class of targeted cancer therapies. Its specific 1-bromo-2,4-difluoro-3-nitro substitution pattern is required to construct the diaryl ether or biaryl pharmacophore found in these molecules [1]. Reduction of the nitro group yields the corresponding aniline, which can be further elaborated to introduce critical hydrogen-bonding motifs [1]. Using the incorrect regioisomer will result in a different molecular geometry and likely a loss of target affinity and selectivity .

Suzuki-Miyaura Cross-Coupling

Due to the highly electron-deficient nature of the aromatic ring, conferred by the ortho-nitro and meta-fluoro substituents, this aryl bromide is an exceptionally reactive partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. This enhanced reactivity can translate to lower catalyst loadings, shorter reaction times, and higher yields in the synthesis of complex biaryl structures compared to less activated aryl bromides [1]. Process chemists should prioritize this isomer when an efficient, high-yielding C-C bond formation is required at the bromine position.

CNS Penetration Building Blocks

With a computed XLogP3 value of 2.6, this compound falls within the optimal lipophilicity range for CNS drug candidates, predicting favorable passive diffusion across the blood-brain barrier [1]. Its higher LogP (+0.14 to +1.1 units) compared to regioisomeric and non-brominated analogs offers a measurable advantage in designing brain-penetrant molecules [1]. Medicinal chemists targeting neurological or psychiatric indications should select this specific building block to maximize the probability of achieving adequate CNS exposure.

Application
Selection Property
Validation Focus
Kinase inhibitor research
Ortho-nitro-fluoro substitution pattern
Synthetic fidelity to reported BTK-targeted intermediates
Pd-catalyzed cross-coupling
Electron-deficient aryl bromide
Oxidative addition efficiency and coupling yield
CNS research building block
Lipophilicity within drug-like range
Passive membrane permeability assessment

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